molecular formula C9H5BrOS B134394 5-Bromobenzo[b]thiophene-2-carbaldehyde CAS No. 7312-18-7

5-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No. B134394
CAS RN: 7312-18-7
M. Wt: 241.11 g/mol
InChI Key: JCWGQAINAKCVJX-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 7312-18-7 . It has a molecular weight of 241.11 .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[b]thiophene-2-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom .


Physical And Chemical Properties Analysis

5-Bromobenzo[b]thiophene-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 241.11 .

Scientific Research Applications

Luminescence Properties and Chemosensors

5-Bromobenzo[b]thiophene-2-carbaldehyde and its derivatives have been studied for their spectral luminescence properties, which are significant in the development of chemosensor systems. These systems can detect changes in cation content and demonstrate notable shifts in absorption and fluorescence spectra, indicating potential applications in chemical sensing and molecular recognition (Dubonosov et al., 2009).

Antiproliferative Properties

Certain derivatives of 5-Bromobenzo[b]thiophene-2-carbaldehyde have shown promising antiproliferative properties. For instance, a library of functionalized 3-(α-styryl)benzo[b]thiophenes demonstrated cytotoxic activity against specific cancer cell lines, suggesting their potential in cancer therapy research (Tréguier et al., 2014).

Antimicrobial Activity

Diarylamines in the benzo[b]thiophene series, prepared through palladium-catalyzed amination of 5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives, have been studied for their antimicrobial activity. These compounds could contribute to the development of new antimicrobial agents (Queiroz et al., 2004).

Fluorescent Sensor Development

5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives have been explored for creating fluorescent sensors. For example, a specific derivative showed significant fluorescence quenching in the presence of Fe3+ ions, indicating its potential use in detecting and measuring iron levels (Zhang et al., 2016).

Material Chemistry

In material chemistry, thiophene-substituted bis(5,4-d)thiazoles, which can be derived from substituted thiophene-2-carbaldehydes like 5-Bromobenzo[b]thiophene-2-carbaldehyde, have been synthesized and studied for their physicochemical properties. These studies contribute to the understanding of structure-physicochemical property relationships, relevant in the field of material science (Tokárová & Biathová, 2018).

Corrosion Inhibition

5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives have also been investigated as corrosion inhibitors. For instance, certain thiophene derivatives demonstrated inhibitory properties for aluminum alloys in acidic environments, highlighting their potential in corrosion protection applications (Arrousse et al., 2022).

Safety And Hazards

5-Bromobenzo[b]thiophene-2-carbaldehyde is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing vapors and aerosols, avoiding contact with the substance, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWGQAINAKCVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347116
Record name 5-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[b]thiophene-2-carbaldehyde

CAS RN

7312-18-7
Record name 5-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[b]thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
An aryl-substituted isobenzofuran-1(3H)-one lead compound was identified from a high throughput screen designed to find inhibitors of the lymphocyte pore-forming protein perforin. A …
Number of citations: 24 www.sciencedirect.com

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